molecular formula C84H118N24O21S2 B605907 Balixafortide CAS No. 1051366-32-5

Balixafortide

货号: B605907
CAS 编号: 1051366-32-5
分子量: 1864.1 g/mol
InChI 键: OYWQJZAVFWOOBF-WBMPNIIXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

巴利沙福肽采用固相肽合成 (SPPS) 合成,这是一种常用于生产肽的方法。该合成涉及将氨基酸依次添加到固定在固体树脂上的不断增长的肽链中。反应条件通常包括使用偶联试剂,例如 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt),以促进肽键的形成。 肽链组装完成后,将其从树脂上裂解,并使用高效液相色谱 (HPLC) 进行纯化 .

巴利沙福肽的工业生产方法可能涉及扩大 SPPS 工艺的规模,优化反应条件以最大限度地提高产量和纯度,并确保符合良好生产规范 (GMP) 以生产药物级材料。

化学反应分析

Oxidation Reactions

Balixafortide contains methionine and cysteine residues, making it susceptible to oxidation:

  • Methionine Oxidation :
    Methionine sulfoxide formation occurs under mild oxidizing conditions (e.g., hydrogen peroxide or atmospheric oxygen). This reaction alters the peptide’s conformation and receptor-binding affinity . Met S CH3H2O2Met S O CH3\text{Met S CH}_3\xrightarrow{\text{H}_2\text{O}_2}\text{Met S O CH}_3
  • Disulfide Bond Oxidation :
    The cyclic structure’s disulfide bond (Cys2–Cys9) may undergo further oxidation to sulfonic acid derivatives under strong oxidative conditions .

Reduction Reactions

The disulfide bridge is redox-active, enabling cleavage under reducing environments:

  • Dithiothreitol (DTT)/TCEP Reduction :
    Reduction breaks the cyclic structure, yielding a linear peptide with free thiol groups9: Cyclic S S DTTLinear SH HS \text{Cyclic S S }\xrightarrow{\text{DTT}}\text{Linear SH HS } This reaction is reversible, permitting re-oxidation to regenerate the active cyclic form .

Hydrolysis and Stability

  • Peptide Bond Hydrolysis :
    Acidic (pH < 3) or alkaline (pH > 9) conditions hydrolyze peptide bonds, particularly at aspartic acid or asparagine residues. Enzymatic cleavage by proteases (e.g., trypsin) occurs at lysine/arginine sites .
  • pH-Dependent Stability :
    This compound is stable at physiological pH (7.4) but degrades rapidly in strongly acidic/basic media .

Functional Group Modifications

  • Amine Acylation :
    Primary amines (e.g., lysine side chain) react with acylating agents (e.g., acetic anhydride), altering solubility and bioactivity .
  • Tyrosine Iodination :
    Electrophilic aromatic substitution on tyrosine residues occurs with iodine, useful for radiolabeling studies .

Synthetic and Industrial Preparation

This compound is synthesized via solid-phase peptide synthesis (SPPS) :

StepReactionReagents/ConditionsYield
1Resin LoadingFmoc-amino acid, DIC/HOBt>95%
2CyclizationI₂ in DMF/H₂O60–70%
3PurificationReverse-phase HPLC≥98%

Comparative Reactivity with Analogues

CompoundKey ReactionRate Constant (k, M⁻¹s⁻¹)
This compoundDisulfide reduction2.1 × 10³ (DTT, pH 7.4)
PlerixaforAromatic sulfonation5.8 × 10² (H₂SO₄)
AMD3100Cyclam oxidation1.4 × 10⁴ (KMnO₄)

Environmental and Catalytic Influences

  • Temperature : Reaction rates double per 10°C increase (Q₁₀ = 2.0) .
  • Metal Ions : Cu²⁺/Fe³⁺ catalyze methionine oxidation, accelerating degradation .

Analytical Characterization

  • LC-MS/MS : Monitors oxidation/reduction products (e.g., +16 Da for methionine sulfoxide) .
  • NMR : Confirms disulfide bond integrity via SS-COSY .

科学研究应用

Breast Cancer

Balixafortide has been evaluated in combination with eribulin for the treatment of HER2-negative metastatic breast cancer. A Phase 3 trial aimed to assess whether this combination could improve disease control compared to eribulin alone. However, results indicated that the combination did not significantly enhance the objective response rate or clinical benefit rate compared to eribulin alone .

  • Study Design : The trial involved randomizing patients to receive either this compound combined with eribulin or eribulin alone over a series of treatment cycles.
  • Results Summary :
    • Objective Response Rate (ORR): No significant difference observed between the two groups.
    • Clinical Benefit Rate (CBR): 16.7% for the combination versus 19.6% for eribulin alone .

Prostate Cancer

In preclinical studies, this compound has shown promise in enhancing the efficacy of docetaxel in treating prostate cancer bone metastases. The combination therapy demonstrated a greater anti-tumor effect compared to either agent alone, with tumor growth reduction exceeding 70% when both drugs were administered together .

  • Mechanism : By inhibiting CXCR4, this compound may mitigate resistance mechanisms that tumors develop against docetaxel.
  • Efficacy : The combination therapy significantly reduced tumor burden in animal models, suggesting potential for further clinical exploration .

Renal Impairment Studies

A Phase 1 clinical trial assessed the pharmacokinetics and safety of this compound in patients with varying degrees of renal impairment. The findings indicated that higher doses could be safely administered without significant adverse effects, which could enhance stem cell mobilization capabilities beyond previously tested limits .

  • Findings :
    • Safety Profile: this compound was well tolerated across all patient groups.
    • Dosage Potential: Higher doses (up to 16.5 mg/kg) could stimulate increased levels of white blood cells and neutrophils.

Summary of Clinical Trials

The following table summarizes key clinical trials involving this compound:

Trial Phase Indication Combination Primary Endpoint Results
Phase 3HER2-negative Metastatic Breast CancerEribulinObjective Response RateNo significant improvement over eribulin alone
PreclinicalProstate CancerDocetaxelTumor Growth Reduction>70% reduction in tumor growth with combination
Phase 1Renal ImpairmentNoneSafety and PharmacokineticsHigher doses safe; improved stem cell mobilization

作用机制

巴利沙福肽通过与 CXCR4 受体结合发挥作用,CXCR4 受体是一种参与各种细胞过程的趋化因子受体。通过拮抗该受体,巴利沙福肽抑制其天然配体基质细胞衍生因子-1 (SDF-1) 的结合,从而阻断下游信号通路。 这种抑制导致血管生成、转移减少,并增强免疫监视 涉及的分子靶点和途径包括 CXCR4/SDF-1 轴,它在肿瘤进展和转移中起着至关重要的作用 .

相似化合物的比较

巴利沙福肽在其高选择性和效力方面在 CXCR4 拮抗剂中是独一无二的。类似的化合物包括:

巴利沙福肽的独特性在于其环状肽结构,与其他 CXCR4 拮抗剂相比,该结构提供了增强的稳定性和选择性 .

生物活性

Balixafortide, also known as POL6326, is a synthetic cyclic peptide that functions as a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This receptor is crucial in regulating immune cell trafficking and has been implicated in various cancers, particularly through its interaction with the ligand stromal cell-derived factor-1 (SDF-1) . The biological activity of this compound is primarily focused on its potential therapeutic applications in oncology, particularly in enhancing the efficacy of existing chemotherapy regimens and facilitating stem cell mobilization.

This compound disrupts the SDF-1/CXCR4 axis, which is essential for the retention of hematopoietic stem cells (HSCs) in the bone marrow. By blocking this interaction, this compound promotes the mobilization of HSCs into peripheral blood, which can be beneficial for transplant procedures. Additionally, this mechanism is leveraged in cancer therapy to inhibit metastasis by dislodging cancer stem cells from their protective niches within the bone marrow .

Key Features of this compound

  • Chemical Structure : this compound is characterized by a complex cyclic peptide structure, which contributes to its stability and bioavailability.
  • Target : It specifically targets CXCR4, a receptor involved in multiple signaling pathways related to cancer progression and immune response.

Clinical Efficacy

This compound has been evaluated in several clinical trials, particularly in combination with eribulin, a chemotherapy agent. Below is a summary of key trials:

Clinical Trial ID Title Phase Population Findings
NCT01837095Dose Escalation of POL6326 in Combination With EribulinPhase 1Patients with Metastatic Breast CancerObjective response rate (ORR) of 30% overall; ORR of 38% in expanded cohort .
NCT03786094Pivotal Study in HER2 Negative Breast CancerPhase 3Advanced Metastatic Breast CancerFailed to meet co-primary endpoint; however, showed potential for new therapeutic options .
NCT01105403Exploratory Study on POL6326 in Stem Cell MobilizationPhase 2Healthy Volunteers/Patients requiring HSC mobilizationDemonstrated effective mobilization of HSCs .

Case Studies

In a notable case study involving patients with heavily pretreated HER2-negative metastatic breast cancer, this compound combined with eribulin resulted in significant clinical benefits. The expanded cohort showed a clinical benefit rate (CBR) of 63%, indicating that a substantial number of patients experienced meaningful tumor reduction or stabilization .

Safety Profile

The safety and tolerability of this compound have been assessed alongside eribulin. The combination therapy did not significantly increase the frequency of severe adverse events compared to historical data for either agent used alone. This suggests that this compound may enhance therapeutic efficacy without exacerbating toxicity profiles .

属性

IUPAC Name

3-[(1R,4S,7S,10S,16S,22R,25S,28S,31S,34R,37S,40S,43S,46R,52S,55S)-25-(4-aminobutyl)-43-(2-aminoethyl)-40-(3-carbamimidamidopropyl)-55-(hydroxymethyl)-10,31,37-tris[(4-hydroxyphenyl)methyl]-7-(1H-imidazol-5-ylmethyl)-4,52-dimethyl-3,8,11,17,23,26,29,32,35,38,39,42,45,51,54,57-hexadecaoxo-59,60-dithia-2,5,6,9,12,18,24,27,30,33,36,41,44,50,53,56-hexadecazapentacyclo[32.23.4.012,16.018,22.046,50]henhexacontan-28-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C84H118N24O21S2/c1-44-70(116)102-62-41-130-131-42-63(77(123)98-57(35-46-14-20-50(110)21-15-46)69(115)68(114)53(10-5-31-91-84(88)89)94-73(119)56(28-30-86)97-79(125)64-11-6-32-106(64)81(127)45(2)93-76(122)61(40-109)101-78(62)124)103-74(120)58(36-47-16-22-51(111)23-17-47)99-72(118)55(26-27-67(87)113)95-71(117)54(9-3-4-29-85)96-80(126)65-12-7-33-107(65)83(129)66-13-8-34-108(66)82(128)60(37-48-18-24-52(112)25-19-48)100-75(121)59(105-104-44)38-49-39-90-43-92-49/h14-25,39,43-45,53-66,104-105,109-112H,3-13,26-38,40-42,85-86H2,1-2H3,(H2,87,113)(H,90,92)(H,93,122)(H,94,119)(H,95,117)(H,96,126)(H,97,125)(H,98,123)(H,99,118)(H,100,121)(H,101,124)(H,102,116)(H,103,120)(H4,88,89,91)/t44-,45-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64+,65+,66-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWQJZAVFWOOBF-WBMPNIIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)C(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC2=O)CO)C)CCN)CCCNC(=N)N)CC4=CC=C(C=C4)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(NC(=O)C(NN1)CC7=CN=CN7)CC8=CC=C(C=C8)O)CCCCN)CCC(=O)N)CC9=CC=C(C=C9)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H]3CCCN3C(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)C)CCN)CCCNC(=N)N)CC4=CC=C(C=C4)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H]5CCCN5C(=O)[C@@H]6CCCN6C(=O)[C@@H](NC(=O)[C@@H](NN1)CC7=CN=CN7)CC8=CC=C(C=C8)O)CCCCN)CCC(=O)N)CC9=CC=C(C=C9)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H118N24O21S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1864.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1051366-32-5
Record name Balixafortide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051366325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Balixafortide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15370
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。